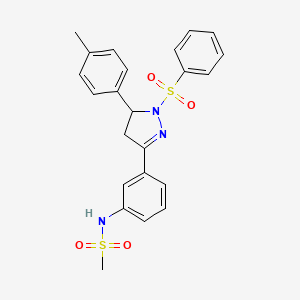
N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with phenylsulfonyl and p-tolyl groups. The compound also contains a methanesulfonamide group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The phenylsulfonyl and p-tolyl groups would be attached to this ring. Additionally, a phenyl ring would be attached to a methanesulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups. The phenylsulfonyl and p-tolyl groups could potentially participate in electrophilic aromatic substitution reactions. The methanesulfonamide group might also be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the pyrazole ring and the various substituent groups would influence properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors and Their Applications
Sulfonamide Compounds as Therapeutic Agents : Sulfonamide compounds, including the specific chemical mentioned, are a significant class of synthetic bacteriostatic antibiotics utilized for therapy against bacterial infections and those caused by other microorganisms before the advent of penicillin. Beyond their antibiotic use, sulfonamides have found applications in treating various conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility as therapeutic agents (Gulcin & Taslimi, 2018).
Enzyme Inhibition for Drug Development : Sulfonamide compounds are investigated for their role as enzyme inhibitors, targeting enzymes like tyrosine kinase, HIV protease, and others. Their inhibition potential is crucial for developing treatments for various diseases, including cancer and HIV, demonstrating their importance in drug development and pharmacological research (Gulcin & Taslimi, 2018).
Environmental and Industrial Applications
Biodegradation and Environmental Fate : Research on sulfonamide compounds extends into environmental sciences, focusing on their biodegradation and the environmental fate of related chemicals. Studies on microbial degradation pathways offer insights into reducing environmental pollution and understanding the ecological impact of sulfonamide use (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-17-11-13-18(14-12-17)23-16-22(19-7-6-8-20(15-19)25-31(2,27)28)24-26(23)32(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWARQBQHDWTPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

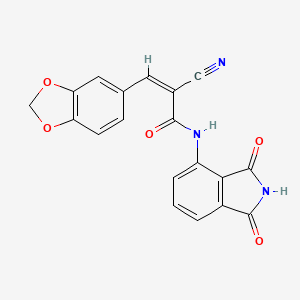
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
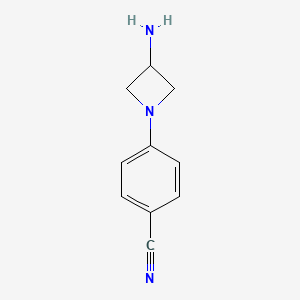
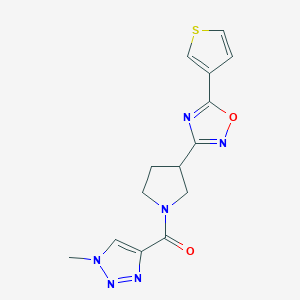
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
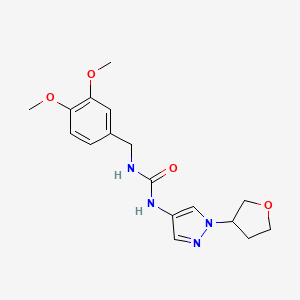
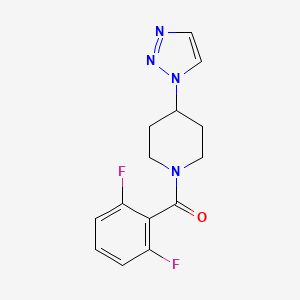
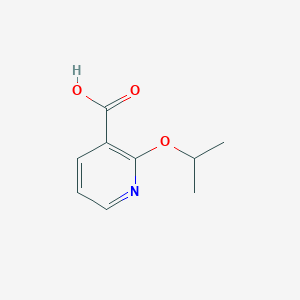
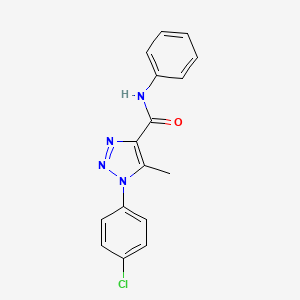
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)
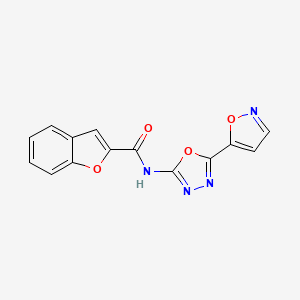
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)